1-pentyl-1H-indole

概要

説明

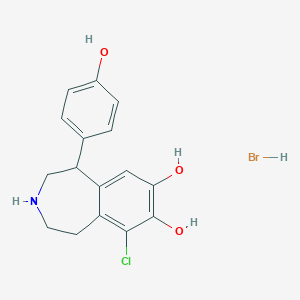

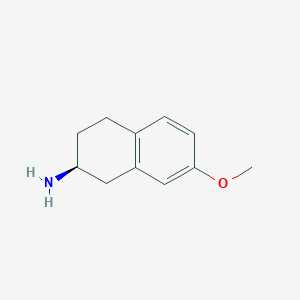

1-Pentyl-1H-indole is a structural motif that is prevalent in a variety of synthetic molecules, particularly those with biological activity. The indole nucleus is a common element in many natural and synthetic compounds, and modifications to this core structure can lead to substances with diverse biological properties, including antimicrobial, anti-tumor, and anti-inflammatory activities . The indole ring is also a key component in the synthesis of cannabimimetic indoles, which are compounds that mimic the effects of cannabinoids and have affinities for cannabinoid receptors .

Synthesis Analysis

The synthesis of N-substituted indole derivatives, including those with a pentyl group, typically involves commercially available starting materials. For instance, the compound 4-(1-(2-(1H-indol-1-yl)ethoxy)pentyl)-N,N-dimethyl aniline was synthesized and demonstrated potent antimicrobial activity . Another example is the Bartoli indole synthesis, which was used to prepare 7-Pentafluorophenyl-1H-indole, a compound of interest for studying anion–π interactions . Additionally, pentyl 2-(1H-indole-2-carboxamido)benzoate was obtained by reacting pentyl 2-amino benzoate with indole-2-carbonyl chloride acid in the presence of pyridine .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques, such as HNMR, IR, and LC-MS, as well as single-crystal X-ray diffraction studies. For example, the structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed through these methods, revealing a monoclinic crystal system with specific unit cell parameters . The crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate confirmed the presence of intramolecular hydrogen bonding, which contributes to the stability of the crystals .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including those that lead to the formation of cannabimimetic compounds. For instance, 1-pentyl-3-phenylacetylindoles were synthesized and tested for their affinity to cannabinoid receptors, demonstrating that modifications to the indole core can significantly affect biological activity . The mass spectral analysis of these compounds, such as JWH-018, provides insights into their fragmentation patterns and the stability of different substituents attached to the indole nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized through mass spectral studies and gas chromatography. For example, the methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles were analyzed using GC-MS and GC-IR, revealing characteristic fragmentation patterns and absorption bands that are useful for identifying these compounds . The electron ionization mass spectra of JWH-018 and its deuterium-labeled analogues provided detailed information on the fragmentation processes and the structure of the major fragment ions .

科学的研究の応用

-

- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .

- More than 4000 indoles are known to occur in nature, and many exhibit antitumor, antibacterial, antiviral, or antifungal activities .

- 1-pentyl-1H-indole (1-PI) is structurally similar to the psychoactive component of cannabis, tetrahydrocannabinol (THC). Due to this similarity, 1-PI has been used in scientific research as a reference compound for studying the effects of cannabinoids on the body.

-

Cannabinoid Research

- 1-pentyl-1H-indole (1-PI) is structurally similar to the psychoactive component of cannabis, tetrahydrocannabinol (THC). Due to this similarity, 1-PI has been used in scientific research as a reference compound for studying the effects of cannabinoids on the body.

Safety And Hazards

1-Pentyl-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

将来の方向性

特性

IUPAC Name |

1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLCOOAYMQWDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392628 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pentyl-1H-indole | |

CAS RN |

59529-21-4 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)